molecular formula C19H23N5O3S B11151463 2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B11151463
M. Wt: 401.5 g/mol
InChI Key: QFBQVXUKGMGNER-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimidoindazole core, which is a fused ring system, and a piperazine moiety, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidoindazole core, followed by the introduction of the piperazine moiety. Common reagents and conditions used in these reactions include:

    Reagents: Various halogenated intermediates, sulfonyl chlorides, and piperazine derivatives.

    Conditions: Reactions are often carried out under inert atmosphere (e.g., nitrogen or argon) and may require catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone include other heterocyclic compounds with fused ring systems and piperazine moieties. Examples include:

  • 2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-piperazin-1-ylethanone
  • 2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperidin-1-yl]ethanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

IUPAC Name

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C19H23N5O3S/c1-13-16(12-18(25)22-8-10-23(11-9-22)28(3,26)27)14(2)24-19(20-13)15-6-4-5-7-17(15)21-24/h4-7H,8-12H2,1-3H3

InChI Key

QFBQVXUKGMGNER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)N4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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